Cinnamycin Exhibits a Defined, High-Affinity PE Binding Constant Distinct from Membrane Context-Dependent Binding of In-Class Lantibiotics
Cinnamycin's utility as a PE-specific probe is supported by a quantifiable, context-independent binding affinity. In a POPC membrane model, the cinnamycin-PE complex exhibited a binding constant (K₀) of approximately 10⁷–10⁸ M⁻¹, which is a full order of magnitude higher than the ~10⁶ M⁻¹ observed in octyl glucoside micelles [1]. In contrast, the binding of the closely related duramycin is curvature-dependent, showing no binding to large liposomes even in the presence of PE, whereas cinnamycin binds these structures [2].
| Evidence Dimension | Phosphatidylethanolamine (PE) Binding Affinity and Membrane Curvature Dependence |
|---|---|
| Target Compound Data | K₀ ≈ 10⁷–10⁸ M⁻¹ (POPC membrane); Binds both small and large PE-containing liposomes |
| Comparator Or Baseline | Cinnamycin in octyl glucoside micelles (K₀ ≈ 10⁶ M⁻¹); Duramycin (binds only small vesicles, not large liposomes) |
| Quantified Difference | 10- to 100-fold higher affinity in membrane context; Absence of strict curvature dependence for cinnamycin |
| Conditions | POPC model membranes and octyl glucoside micelles; Multilamellar liposome binding assays |
Why This Matters
For researchers requiring a PE probe that works across a range of membrane topologies (e.g., large vesicles, cellular inner leaflets), cinnamycin provides predictable, high-affinity labeling where duramycin may fail due to curvature insensitivity.
- [1] InvivoChem. Cinnamycin (Ro 09-0198) Technical Datasheet. Binding constant data. View Source
- [2] Iwamoto K, et al. Curvature-dependent recognition of ethanolamine phospholipids by duramycin and cinnamycin. Biophys J. 2007;93(5):1608-1619. View Source
